![molecular formula C9H6ClFN2S B1414981 N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 1039314-85-6](/img/structure/B1414981.png)
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (NCTA) is a synthetic compound that has been used in the laboratory for a variety of purposes. NCTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of novel drug delivery systems, as well as in the synthesis of pharmaceuticals and other organic compounds. In
Scientific Research Applications
Antibacterial Activity
Synthesis and Antibacterial Screening : A study by Uwabagira, Sarojini, and Poojary (2018) reported the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum Uwabagira, Sarojini, & Poojary, 2018.
Novel Synthesis and Evaluation of Antibacterial Activity : Shiran et al. (2015) described the regioselective synthesis of fluorine-containing thiazole derivatives and evaluated their antibacterial activity against various bacteria Shiran et al., 2015.
Antimicrobial Screening of Derivatives : Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine and evaluated their antimicrobial activity against bacteria and fungi Badiger et al., 2013.
Antioxidant Properties
- In Vitro Antioxidant Properties : Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and screened them for their in vitro antioxidant properties Jaishree et al., 2012.
Anti-Inflammatory Activity
- Biological Evaluation for Anti-Inflammatory Activity : Suh et al. (2012) examined N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for anti-inflammatory activity, focusing on their role as 5-lipoxygenase inhibitors Suh et al., 2012.
Photodegradation Analysis
- Photo-Degradation Study of Thiazole Compounds : Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing compounds, highlighting the unique degradation pathways and the effect of structural elements on this process Wu, Hong, & Vogt, 2007.
Synthesis and Structural Analysis
- Synthesis and Characterization : Studies such as those by Nadaf et al. (2019) and Yin et al. (2008) have focused on the synthesis and characterization of thiazole derivatives, providing insights into their crystal structures and molecular interactions Nadaf et al., 2019; Yin et al., 2008.
Corrosion Inhibition Studies
- Corrosion Inhibition Performance : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives to evaluate their performance as corrosion inhibitors for iron Kaya et al., 2016.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIYYWSTGMJUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CS2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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